3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a tetrahydroquinoline moiety and a propane-1-sulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propane-1-sulfonyl Group: The sulfonyl group can be introduced via sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.
Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with the amine group of the tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or quinoline derivatives.
Scientific Research Applications
3,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 3,3-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide
Uniqueness
3,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its specific substitution pattern and the presence of both the sulfonyl and benzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
InChI |
InChI=1S/C21H26N2O3S/c1-4-10-27(25,26)23-9-5-6-17-14-19(7-8-20(17)23)22-21(24)18-12-15(2)11-16(3)13-18/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24) |
InChI Key |
SBHYYWKCULYUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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